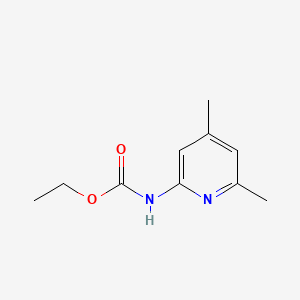

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate is an organic compound with the molecular formula C({10})H({14})N({2})O({2}) It is a derivative of pyridine, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

化学反応の分析

Route 1: Carbamate Coupling

Reaction of 4,6-dimethylpyridin-2-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound. This method emphasizes solvent selection (e.g., dichloromethane) and temperature control (0–25°C) to optimize purity.

Route 2: Lossen Rearrangement

Hydroxamic acid derivatives react with organic carbonates (e.g., dimethyl carbonate) in the presence of tertiary amine catalysts (e.g., triethylamine). Key conditions include:

-

Catalyst loading : 0.01–0.3 equivalents of amine .

This base-catalyzed method avoids stoichiometric reagent waste and enhances atom economy .

Route 3: Curtius Rearrangement

A one-pot Curtius rearrangement of acyl azides (generated from DPPA and triethylamine) produces isocyanate intermediates, which are trapped with ethanol to form the carbamate .

Hydrolysis and Stability

The carbamate group undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Mechanism | Stability Notes |

|---|---|---|---|

| Acidic (pH < 4) | Ethanol, CO₂, 4,6-dimethylpyridin-2-amine | Acid-catalyzed cleavage of the carbamate bond | Stable below pH 3 for short durations |

| Basic (pH > 10) | Ethanol, CO₂, 4,6-dimethylpyridin-2-amine | Base-induced nucleophilic attack | Rapid degradation above pH 10 |

Thermal stability is critical for agricultural applications, with decomposition observed at temperatures exceeding 150°C.

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitutions, facilitated by its electrophilic carbonyl carbon:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) produces urea derivatives .

-

Thiolysis : Thiols displace the ethoxy group, forming thiocarbamates under basic conditions .

Example Reaction :

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate+R-NH2DMF, 60°CR-NH-C(O)-NH-(4,6-dimethylpyridin-2-yl)+EtOH

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

-

Isocyanate Formation : Elimination of ethanol yields 4,6-dimethylpyridin-2-yl isocyanate .

-

Pyrolytic Byproducts : Further decomposition generates CO₂ and substituted pyridine fragments.

Catalytic Modifications

Palladium and rhodium catalysts enable functionalization of the pyridine ring:

C–H Activation

Pd(OAc)₂ catalyzes ortho-arylation of the pyridine ring using aryl halides .

Conditions :

Reductive Carbonylation

Rhodium complexes (e.g., Rh(CO)₄) facilitate CO insertion into the carbamate group, yielding quinazolinone derivatives under high-pressure CO .

Comparative Reaction Table

科学的研究の応用

Synthesis and Chemical Properties

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be synthesized through various methods involving the reaction of 4,6-dimethylpyridine with ethyl carbamate. The synthesis often involves the use of solvents such as tetrahydrofuran and dichloromethane under controlled conditions to optimize yield and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4,6-Dimethylpyridine + Ethyl Carbamate | THF, -78°C to RT | 79% |

| 2 | n-BuLi + Diisopropylamine | Dry THF | Variable |

The compound's structure has been confirmed through various analytical techniques such as NMR and mass spectrometry, which reveal significant peaks corresponding to its molecular formula C11H14N2O2.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Antifibrotic Activity

Recent studies have indicated that derivatives of this compound may possess antifibrotic properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit collagen expression in vitro. The results showed promising IC50 values indicating effective inhibition of fibrosis-related pathways .

Inhibition of Nitric Oxide Synthase

Research has highlighted the potential of this compound as an inhibitor of neuronal nitric oxide synthase (nNOS). Inhibiting nNOS can have therapeutic implications for neurodegenerative diseases where nitric oxide plays a detrimental role .

Therapeutic Potential

The therapeutic applications of this compound are being investigated across several domains:

Cancer Treatment

The compound shows promise in cancer therapy by targeting DNA polymerase theta (Polθ), which is implicated in breast and ovarian cancers. Inhibition of Polθ could enhance the effectiveness of existing chemotherapeutic agents by exploiting synthetic lethality .

Antimicrobial Applications

Another area of interest is the compound's potential as an antimicrobial agent. Studies have suggested that modifications to the pyridine ring can enhance activity against Gram-positive bacteria by inhibiting bacterial nitric oxide synthase (bNOS) .

Case Studies and Research Findings

Several case studies have documented the efficacy of related compounds derived from this compound:

- Case Study on Antifibrotic Activity : A study demonstrated that certain derivatives effectively reduced collagen levels in cell cultures, suggesting potential for treating fibrotic diseases.

- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor growth rates when administered alongside standard chemotherapy .

作用機序

The mechanism by which Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity.

類似化合物との比較

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be compared with other pyridine derivatives such as:

Ethyl N-(2-pyridyl)carbamate: Lacks the methyl groups at positions 4 and 6, which can affect its reactivity and binding properties.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can influence its solubility and pharmacokinetics.

N-(4,6-dimethylpyridin-2-yl)carbamate: Without the ethyl group, this compound may have different steric and electronic properties.

This compound is unique due to the presence of both the ethyl carbamate group and the dimethyl substitutions on the pyridine ring, which confer specific chemical and biological properties.

生物活性

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H14N2O2, features a pyridine ring substituted with ethyl and carbamate groups. The specific arrangement of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, antifungal, and anticancer agent. Below are key findings from the literature:

Antimicrobial Activity

- Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair, making them effective targets for antibiotic development .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. Research indicates that it can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger, with effective concentrations reported in the range of 5 to 20 μg/mL .

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Table 1: Summary of Biological Activities

- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in microbial metabolism and DNA processing.

- Cell Signaling Modulation : It influences pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy.

- Interaction with Membranes : this compound may disrupt microbial membrane integrity, leading to cell death.

特性

IUPAC Name |

ethyl N-(4,6-dimethylpyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)12-9-6-7(2)5-8(3)11-9/h5-6H,4H2,1-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGXYZIMKONZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC(=N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。